N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}butanamide
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Overview
Description
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}butanamide is a complex organic compound with a unique structure that includes a benzotriazole ring, a diethylamino group, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}butanamide typically involves multiple steps, starting with the preparation of the benzotriazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The diethylamino group is then introduced via nucleophilic substitution reactions, often using diethylamine as a reagent. The final step involves the attachment of the butanamide chain, which can be accomplished through amide bond formation reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. Purification steps such as recrystallization, chromatography, or distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the diethylamino group or the benzotriazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}butanamide involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to proteins or enzymes, while the benzotriazole ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenylacetamide
- N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-fluorobenzamide
Uniqueness
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanamide chain, in particular, differentiates it from other similar compounds and may influence its solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C21H27N5O |
---|---|
Molecular Weight |
365.5g/mol |
IUPAC Name |
N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]butanamide |
InChI |
InChI=1S/C21H27N5O/c1-5-8-21(27)22-18-14-20-19(13-15(18)4)23-26(24-20)17-11-9-16(10-12-17)25(6-2)7-3/h9-14H,5-8H2,1-4H3,(H,22,27) |
InChI Key |
YVRILEPHRMVRCR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)N(CC)CC |
Canonical SMILES |
CCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)N(CC)CC |
Origin of Product |
United States |
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